silane CAS No. 66858-75-1](/img/structure/B14473125.png)
[(1-Iodoheptyl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Iodoheptyl)oxysilane is an organosilicon compound with the molecular formula C10H23IOSi. This compound is characterized by the presence of an iodine atom attached to a heptyl group, which is further connected to a trimethylsilane group through an oxygen atom. The unique structure of (1-Iodoheptyl)oxysilane makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iodoheptyl)oxysilane typically involves the reaction of heptyl iodide with trimethylsilanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The general reaction scheme is as follows:
Heptyl Iodide+Trimethylsilanol→(1-Iodoheptyl)oxysilane
Industrial Production Methods
In an industrial setting, the production of (1-Iodoheptyl)oxysilane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(1-Iodoheptyl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as halides, amines, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding heptyl silane derivative.
Oxidation Reactions: The silane group can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: The major products are the substituted heptyl silane derivatives.
Reduction Reactions: The major product is the heptyl silane derivative.
Oxidation Reactions: The major products are silanols or siloxanes.
科学的研究の応用
(1-Iodoheptyl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: (1-Iodoheptyl)oxysilane is used in the development of novel drug delivery systems. Its ability to form stable bonds with biological molecules makes it a potential candidate for targeted drug delivery.
Industry: The compound is used in the production of specialty coatings and adhesives. Its unique properties, such as hydrophobicity and thermal stability, make it suitable for various industrial applications.
作用機序
The mechanism of action of (1-Iodoheptyl)oxysilane involves the interaction of its functional groups with specific molecular targets. The iodine atom can participate in halogen bonding, while the silane group can form stable bonds with oxygen and nitrogen atoms in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (1-Bromoheptyl)oxysilane
- (1-Chloroheptyl)oxysilane
- (1-Fluoroheptyl)oxysilane
Uniqueness
(1-Iodoheptyl)oxysilane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution and reduction reactions, providing unique opportunities for chemical modifications.
特性
CAS番号 |
66858-75-1 |
|---|---|
分子式 |
C10H23IOSi |
分子量 |
314.28 g/mol |
IUPAC名 |
1-iodoheptoxy(trimethyl)silane |
InChI |
InChI=1S/C10H23IOSi/c1-5-6-7-8-9-10(11)12-13(2,3)4/h10H,5-9H2,1-4H3 |
InChIキー |
IRHHSMZWWXNXGY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(O[Si](C)(C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




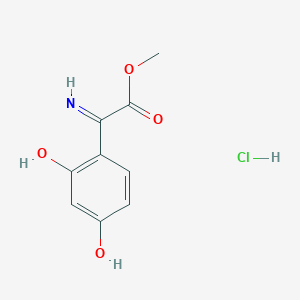

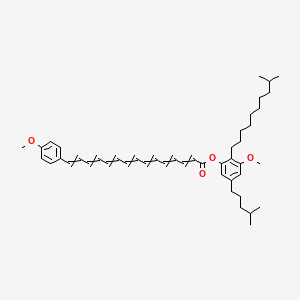
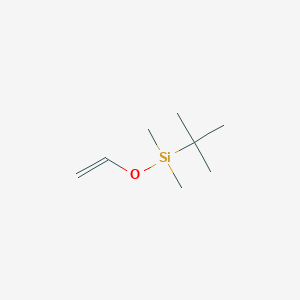


![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
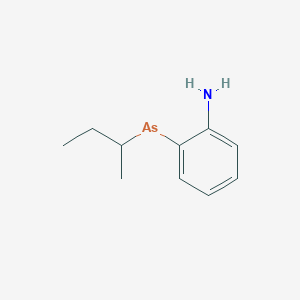
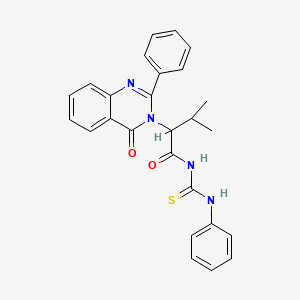
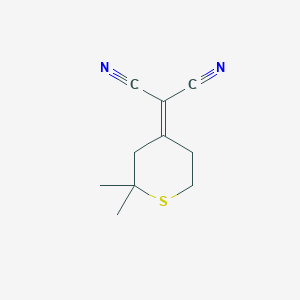
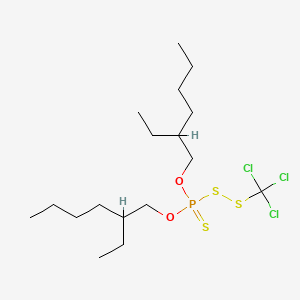
oxophosphanium](/img/structure/B14473122.png)
